2-methanesulfonyl-3'-(3-methoxyphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

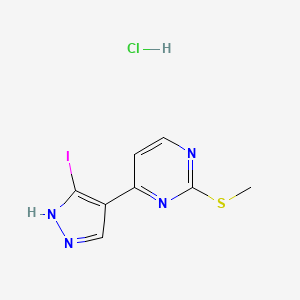

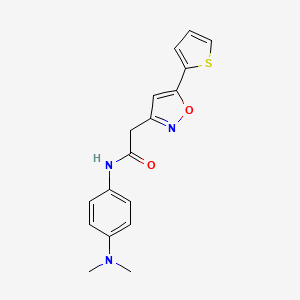

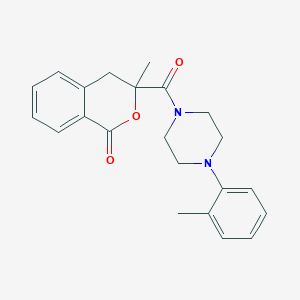

The compound is a bipyrazole derivative with methanesulfonyl and methoxyphenyl substituents. Bipyrazole compounds are often used in the development of pharmaceuticals and agrochemicals due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two pyrazole rings connected to each other. The methanesulfonyl group would likely be attached to one of the pyrazole rings, while the methoxyphenyl and phenyl groups would be attached to the other .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrazole rings, as well as the methanesulfonyl and methoxyphenyl groups. The pyrazole rings could potentially participate in a variety of chemical reactions, including electrophilic substitution and nucleophilic addition .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazole rings, methanesulfonyl group, and methoxyphenyl group would likely impact its polarity, solubility, and stability .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Methanesulfonic acid and related compounds have been utilized as effective catalysts in organic synthesis. For example, Kumar et al. (2008) demonstrated the use of methanesulfonic acid in the one-pot synthesis of 2-substituted benzoxazoles, showcasing its utility in facilitating reactions with various substituents (Kumar, Rudrawar, & Chakraborti, 2008). Similarly, Rao and Lwowski (1980) explored the cyanation and sulfonylation of 5-substituted tetrazoles, highlighting the reactivity of methanesulfonyl chloride in specific substitution reactions (Rao & Lwowski, 1980).

Anticancer and Anti-inflammatory Research

Sondhi et al. (2009) synthesized methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines and evaluated their anticancer and anti-inflammatory activities, indicating potential pharmaceutical applications (Sondhi, Rani, Gupta, Agrawal, & Saxena, 2009).

Material Science

In material science, Shankar et al. (2011) reported on the synthesis and characterization of diethyltin-based three-dimensional assemblies derived from sulfonate-phosphonate ligands, showing applications in the development of new materials (Shankar, Jain, Kociok‐Köhn, & Molloy, 2011).

Fluorescent Compounds for Detection Medium

Kauffman and Bajwa (1993) prepared a series of 2,5-dibenzoxazolylphenols and related compounds exhibiting excited state intramolecular proton-transfer fluorescence, useful as wavelength shifters in detecting media for ionizing radiation (Kauffman & Bajwa, 1993).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3-methoxyphenyl)-4-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3S/c1-33-22-15-9-12-20(16-22)26-23(18-29(28-26)21-13-7-4-8-14-21)25-17-24(19-10-5-3-6-11-19)27-30(25)34(2,31)32/h3-16,18,25H,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSRFVXMBGQROA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C=C2C3CC(=NN3S(=O)(=O)C)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B2888635.png)

![3-Chloro-4-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2888636.png)

![3-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B2888641.png)

![4-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2888643.png)

![{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol](/img/structure/B2888644.png)